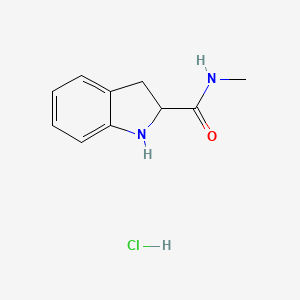

N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride

描述

Structural Characterization of N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride

This compound possesses a well-defined molecular architecture characterized by its indoline core structure with specific functional group modifications. The compound exhibits the molecular formula C₁₀H₁₃ClN₂O, indicating the presence of ten carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This composition reflects the addition of hydrogen chloride to the parent carboxamide structure, resulting in the formation of a stable hydrochloride salt with enhanced pharmaceutical properties.

The molecular weight of the compound is precisely 212.67 grams per mole, as computed by PubChem analytical systems. The structural framework consists of a bicyclic indoline system where a benzene ring is fused to a partially saturated pyrrole ring, specifically at the 2,3-dihydro-1H-indole configuration. The carboxamide functionality is positioned at the 2-position of the indoline ring, while the methylamino group provides the N-methyl substitution pattern that characterizes this particular derivative.

The three-dimensional molecular geometry reveals important stereochemical considerations, particularly regarding the orientation of the carboxamide group relative to the indoline ring system. The compound's computed descriptors include an InChI notation of InChI=1S/C10H12N2O.ClH/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9;/h2-5,9,12H,6H2,1H3,(H,11,13);1H, which provides a standardized representation of its connectivity and stereochemistry. The corresponding InChIKey identifier UMHPRBGNDGYQAJ-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and computational applications.

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClN₂O | |

| Molecular Weight | 212.67 g/mol | |

| PubChem CID | 75464971 | |

| InChIKey | UMHPRBGNDGYQAJ-UHFFFAOYSA-N | |

| SMILES Notation | CNC(=O)C1CC2=CC=CC=C2N1.Cl |

The simplified molecular-input line-entry system notation for this compound is represented as CNC(=O)C1CC2=CC=CC=C2N1.Cl, which clearly illustrates the connectivity pattern between atoms and the presence of the chloride ion. This notation system provides a standardized method for representing the molecular structure in computational chemistry applications and database management systems.

Historical Development of Indoline Carboxamide Chemistry

The development of indoline carboxamide chemistry represents a significant advancement in heterocyclic compound research, with substantial contributions emerging from pharmaceutical discovery programs targeting various therapeutic areas. The historical progression of this chemical class began with the recognition of indole-containing natural products and their synthetic analogs as biologically active compounds with diverse pharmacological properties.

Early investigations into indoline-2-carboxamide derivatives gained momentum through systematic screening programs designed to identify novel bioactive compounds. A pivotal milestone occurred with the discovery that indoline-2-carboxamides demonstrated significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This discovery emerged from screening of a focused protease library, where researchers identified compounds with favorable molecular properties including low molecular weight and calculated partition coefficients compatible with biological activity.

The synthetic methodology for preparing indoline carboxamides has evolved considerably through decades of research. The Tscherniac-Einhorn reaction emerged as a fundamental synthetic approach, involving the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst. This methodology required careful optimization to address challenges associated with the unprotected nitrogen atom in the indoline starting material, leading to the development of protection strategies using acetyl groups to improve reaction selectivity and yield.

Table 2: Key Historical Milestones in Indoline Carboxamide Development

The development of improved synthetic routes has been driven by the need for scalable preparation methods suitable for pharmaceutical research applications. Recent advances have focused on optimizing reaction conditions to achieve high yields while maintaining product purity. These efforts have included the development of one-pot synthesis procedures that combine multiple synthetic transformations, reducing the number of isolation and purification steps required for compound preparation.

Mechanistic studies have provided insights into the formation pathways for indoline carboxamides, revealing the importance of controlling reaction conditions to prevent side reactions and ensure selective product formation. The understanding of these synthetic pathways has enabled the development of structure-activity relationships that guide the design of new compounds with enhanced properties.

Relationship to Parent Compound N-methylindoline-2-carboxamide

This compound maintains a direct structural relationship to its parent compound N-methylindoline-2-carboxamide, with the primary distinction being the formation of the hydrochloride salt. The parent compound, identified by PubChem compound identifier 20716571, exhibits the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.21 grams per mole. This difference in molecular composition reflects the addition of hydrogen chloride to form the more stable and soluble hydrochloride salt form.

The parent compound N-methylindoline-2-carboxamide serves as the component compound in the formation of the hydrochloride derivative. The transformation from the free base to the hydrochloride salt represents a common pharmaceutical modification designed to enhance compound stability, solubility, and handling characteristics. This salt formation process involves the protonation of the basic nitrogen atom in the indoline ring system by hydrochloric acid, resulting in the formation of an ionic compound with improved crystalline properties.

Comparative analysis of the chemical properties reveals significant differences between the parent compound and its hydrochloride derivative. The parent compound exhibits specific physical properties including an exact mass of 176.094963011 daltons and computed properties such as an XLogP3-AA value of 1.3, indicating moderate lipophilicity. The hydrogen bond donor count of 2 and hydrogen bond acceptor count of 2 reflect the compound's capacity for intermolecular interactions through its amide and amine functionalities.

Table 3: Comparative Properties of Parent and Hydrochloride Forms

The synthetic relationship between these compounds has been extensively studied, with particular attention to the conditions required for salt formation and the resulting changes in physical properties. The hydrochloride formation typically occurs through treatment of the parent compound with hydrochloric acid under controlled conditions, ensuring complete conversion while avoiding degradation of the sensitive indoline ring system.

Database entries for both compounds reveal their interconnected nature within chemical information systems. The parent compound serves as the base structure from which multiple salt forms can be derived, with the hydrochloride representing one of the most commonly encountered pharmaceutical salts due to its favorable properties. The chronological development of these database entries shows the parent compound was first catalogued in 2007, while the hydrochloride derivative was added in 2014, reflecting the continued interest in developing improved formulations of this chemical class.

The structural modifications associated with salt formation also influence the compound's spectroscopic characteristics and analytical properties. Nuclear magnetic resonance spectroscopy reveals distinct differences between the parent compound and its hydrochloride form, particularly in the chemical shifts associated with protons near the protonation site. These analytical differences provide important tools for compound identification and purity assessment in research applications.

属性

IUPAC Name |

N-methyl-2,3-dihydro-1H-indole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9;/h2-5,9,12H,6H2,1H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHPRBGNDGYQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

N-Methylation of Indoline

Reagents and Conditions: Indoline is reacted with methyl iodide in the presence of a base like potassium carbonate or sodium hydride in solvents such as dimethylformamide (DMF) or acetonitrile.

Reaction Parameters: The reaction is carried out at room temperature or slightly elevated temperatures (25–60°C) for several hours to ensure complete methylation.

Purification: The product, N-methylindoline, is isolated by extraction and purified by recrystallization or column chromatography.

Introduction of the Carboxamide Group at the 2-Position

Route A: Direct Carboxamidation

- Indoline derivatives can be oxidized at the 2-position to form 2-keto intermediates, which are then converted to carboxamides by reaction with ammonia or ammonium salts under controlled conditions.

Route B: Halogenation Followed by Amidation

- The 2-position of N-methylindoline is halogenated (e.g., bromination using N-bromosuccinimide), followed by nucleophilic substitution with aqueous ammonia or ammonium hydroxide to yield the carboxamide.

Reaction Conditions: Amidation reactions are typically performed in polar solvents such as ethanol or water-ethanol mixtures at reflux temperatures (70–100°C) for several hours.

Purification: The crude product is purified by recrystallization from suitable solvents or by chromatographic techniques.

Formation of Hydrochloride Salt

Procedure: The purified N-methyl-2,3-dihydro-1H-indole-2-carboxamide is dissolved in an organic solvent (e.g., ethanol), and hydrochloric acid gas or concentrated HCl solution is bubbled or added slowly.

Isolation: The hydrochloride salt precipitates out as a solid, which is filtered, washed with cold solvent, and dried under vacuum.

- Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-Methylation | Methyl iodide, K2CO3 | DMF | 25–50 | 4–6 | 80–90 | Base facilitates methylation |

| 2-Position Halogenation | N-Bromosuccinimide (NBS) | CHCl3 or CCl4 | 0–25 | 2–3 | 75–85 | Controlled addition to avoid overbromination |

| Amidation | NH3 (aq) or NH4OH | EtOH/H2O (1:1) | 70–100 | 6–12 | 70–80 | Reflux to convert halide to amide |

| Hydrochloride Salt Formation | HCl gas or concentrated HCl | EtOH | Room temp | 1–2 | >95 | Precipitation of hydrochloride salt |

Catalyst Use: Acid catalysts such as sulfuric acid or Lewis acids have been reported to improve amidation efficiency when converting keto intermediates to carboxamides.

Continuous Flow Synthesis: Industrial adaptations employ continuous flow reactors for the methylation and amidation steps, enhancing reaction control, yield, and scalability.

Purification Techniques: Recrystallization from ethanol or ethyl acetate is preferred for obtaining high-purity hydrochloride salts. Chromatographic purification is applied when side products or incomplete reactions occur.

Yield Optimization: Maintaining anhydrous conditions during methylation and amidation steps prevents side reactions. Using freshly distilled solvents and high-purity reagents improves reproducibility.

NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the N-methyl group (singlet near δ 3.0 ppm) and the carboxamide carbonyl carbon (~δ 170–175 ppm).

Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of the free base and hydrochloride salt.

Melting Point: The hydrochloride salt typically exhibits a sharp melting point, indicative of purity.

The preparation of N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride involves:

Selective N-methylation of indoline,

Introduction of the carboxamide group through halogenation and amidation or direct carboxamidation,

Conversion to the hydrochloride salt for enhanced stability.

Optimized reaction conditions, including choice of solvents, temperature control, and purification methods, are critical for high yield and purity. Industrial processes benefit from continuous flow methods and catalyst optimization to scale production efficiently.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives.

Substitution: Substituted indole derivatives with various functional groups.

科学研究应用

Cancer Treatment

N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride has been investigated for its efficacy in cancer treatment. Research indicates that compounds similar to this indole derivative can inhibit inhibitors of apoptosis proteins (IAPs), which are often overexpressed in cancer cells. By promoting the degradation of cIAP-1 and cIAP-2 proteins, these compounds can induce apoptosis in cancer cells that typically evade programmed cell death. This mechanism is crucial for treating various cancers, including:

Neurological Disorders

The compound has also shown promise in treating psychiatric conditions due to its interaction with dopamine D4 and serotonin 5-HT2A receptors. These interactions suggest potential applications in managing:

- Schizophrenia

- Anxiety Disorders (Generalized Anxiety Disorder, Panic Disorder)

- Depression

- Attention Deficit Hyperactivity Disorder (ADHD)

Compounds targeting the D4 receptor may offer therapeutic benefits without the extrapyramidal side effects commonly associated with traditional antipsychotics .

Laboratory Use

In laboratory settings, this compound serves as a non-ionic organic buffering agent, particularly useful in cell culture applications where maintaining pH is critical. Its buffering capacity is effective within a pH range of 6 to 8.5, making it suitable for various biological assays and experiments .

Drug Development

The compound has been utilized in structure-based drug design to develop selective inhibitors for specific receptors like discoidin domain receptor 1 (DDR1). Such inhibitors have shown efficacy in suppressing signaling pathways involved in cancer progression, particularly in pancreatic cancer models . The pharmacokinetic properties of these derivatives indicate good absorption and bioavailability, enhancing their viability as therapeutic agents.

Case Studies and Research Findings

作用机制

The mechanism of action of N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Indole-Based Carboxamide Derivatives

Compound 3b ()

- Formula : C₁₅H₁₅N₂

- Molecular Weight : 223.12 g/mol

- Key Features: Contains an unsubstituted amino group (δ 144.88 ppm in ¹³C-NMR) and lacks halogen or oxygen-based substituents.

- Application : Synthesized via methods analogous to the target compound but with distinct aromatic carbon shifts (e.g., δ 109.46 ppm for C-7) .

Compound 2c ()

- Formula : C₁₅H₁₃N₂O₂

- Molecular Weight : 253.10 g/mol

- Key Features : Incorporates a nitro group (δ 147.14 ppm in ¹³C-NMR), increasing polarity and molecular weight compared to the target compound.

- HRMS : m/z 253.0979 (CI mode), aligning with theoretical values .

Chlorinated Methoxy-Indole Derivative ()

Core Structure Variants

N-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride ()

- Formula : C₁₀H₁₄ClN

- Molecular Weight : 183.68 g/mol

- Key Difference : Replaces the indole ring with an inden core (a fused benzene and cyclopentane system), reducing aromatic conjugation and molecular complexity .

2,3-Dihydro-1H-isoindole-2-carboximidamide Hydrochloride ()

Comparative Data Table

Table 1 : Structural and Functional Comparison of N-Methyl-2,3-dihydro-1H-indole-2-carboxamide Hydrochloride and Analogs

Key Findings and Implications

- Structural Impact: The presence of halogens (e.g., Cl) or electron-withdrawing groups (e.g., NO₂) increases molecular weight and polarity, influencing solubility and reactivity .

- Core Modifications : Replacing the indole with inden or isoindole reduces aromaticity and alters biological interactions .

- Pharmacological Potential: While the target compound lacks reported bioactivity, structurally complex analogs like lycoricidine derivatives demonstrate significant antiviral effects, suggesting avenues for functional optimization .

生物活性

N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in oncology and antibacterial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound is derived from the indole framework, which is known for its role in various biological processes. The presence of the carboxamide group enhances its solubility and potential interactions with biological targets.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit promising antiproliferative effects against various cancer cell lines. For instance, compounds similar to N-methyl-2,3-dihydro-1H-indole-2-carboxamide were evaluated for their growth-inhibitory properties against several cancer types:

| Compound | Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| Va | MCF-7 | 26 | EGFR inhibition |

| Vb | A549 | 59 | Dual kinase inhibition |

| Vc | HT-29 | 56 | Apoptosis induction |

These findings indicate that the compound exhibits a GI50 value comparable to established anticancer agents such as erlotinib, suggesting its potential as a therapeutic candidate in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cancer cell proliferation. For example, it targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .

- Induction of Apoptosis : Studies indicate that indole derivatives can induce apoptosis in cancer cells by regulating apoptosis-related proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown significant antibacterial activity against various pathogens. The minimum inhibitory concentrations (MICs) against selected bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.35 |

| Pseudomonas aeruginosa | 0.75 |

| Staphylococcus aureus | 0.50 |

These values indicate that the compound possesses potent antibacterial properties that could be leveraged in treating infections caused by resistant strains .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of indole derivatives in clinical settings:

- A study involving a series of indole carboxamides demonstrated significant efficacy against resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Another investigation into the antiproliferative effects on breast cancer cell lines revealed that certain derivatives not only inhibited cell growth but also enhanced the effectiveness of existing chemotherapeutic agents .

常见问题

Q. What spectroscopic and analytical methods are recommended for characterizing N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride?

To confirm the compound’s identity and purity, use ¹H/¹³C NMR spectroscopy to resolve the indole ring protons (δ 6.5–7.5 ppm), the methyl group on the carboxamide (δ ~2.8–3.2 ppm), and the dihydroindole backbone protons (δ 3.5–4.5 ppm) . High-resolution mass spectrometry (HRMS) is critical for verifying the molecular ion peak (e.g., [M+H]+ at m/z 213.66 for C₁₀H₁₂ClN₂O₂) . For chiral verification, employ chiral ligand-exchange chromatography to distinguish enantiomers, as the compound’s stereochemistry (S-configuration) impacts biological activity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods for weighing and synthesis steps to prevent inhalation of fine particulates .

- Waste Disposal: Segregate organic and halogenated waste (due to the hydrochloride salt) and consult certified waste management services for disposal .

Q. What synthetic routes are commonly used to prepare this compound?

The compound is synthesized via amide coupling between N-methyl-2,3-dihydro-1H-indole-2-carboxylic acid and an appropriate amine, followed by HCl salt formation . Key steps include:

- Activation of the carboxylic acid with reagents like HATU or EDCI.

- Purification via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted intermediates .

- Chiral resolution if racemic mixtures form, using techniques like preparative HPLC with chiral columns .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

- Chiral Auxiliaries: Introduce chiral catalysts (e.g., (S)-proline derivatives) during the acylation step to bias enantiomer formation .

- Chromatographic Separation: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC to achieve >99% enantiomeric excess .

- Crystallization-Induced Asymmetric Transformation (CIAT): Leverage differential solubility of enantiomers in polar solvents to enrich the desired (S)-isomer .

Q. How do structural modifications (e.g., substituents on the indole ring) affect biological activity?

- Substituent Position: Fluorination at the 4- or 6-position of the indole ring (as seen in analogs) enhances metabolic stability and target binding affinity .

- Steric Effects: Bulky groups on the carboxamide (e.g., 3-chlorophenyl) improve selectivity for enzymes like Mycobacterium tuberculosis targets .

- Hydrochloride Salt Formation: The ionic form increases solubility in aqueous buffers, critical for in vitro assays .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Assay Conditions: Variability in solvent (DMSO vs. saline) or cell lines may alter bioavailability. Standardize protocols using IC₅₀ normalization .

- Metabolite Interference: Use LC-MS to confirm compound integrity in biological matrices and rule out degradation products .

- Target Selectivity Profiling: Screen against related receptors (e.g., RORγt vs. RORα/β) to identify off-target effects .

Q. What strategies are recommended for troubleshooting low yields in the acylation step?

- Activation Efficiency: Replace EDCI with HATU if carboxylate activation is incomplete (monitor via TLC or FTIR for carbonyl stretch at ~1700 cm⁻¹) .

- Moisture Sensitivity: Use anhydrous solvents (e.g., DMF or THF) and molecular sieves to prevent hydrolysis of the acylating agent .

- Temperature Control: Maintain reactions at 0–4°C to minimize side reactions like N-methyl group oxidation .

Methodological Resources

- Structural Elucidation: Refer to crystallographic data (e.g., InChI:

1S/C10H11NO2.ClH/...) for bond angles and stereochemical validation . - Biological Assays: Use IL-17A secretion assays (e.g., mouse splenocyte models) to evaluate immunomodulatory activity .

- Safety Compliance: Align with GB/T 16483 and GB/T 17519 standards for chemical handling and documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。